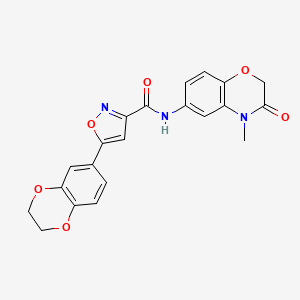
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
5-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The dihydro modification indicates that it has a saturated six-membered ring.
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl): Here, we have a benzoxazin ring system, also fused with a six-membered ring. The methyl group and the ketone (oxo) functionality add further complexity.
1,2-oxazole-3-carboxamide: Finally, we have an oxazole ring with a carboxamide group attached.
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. Here are some potential reactions:
Oxidation: The benzodioxin and benzoxazin rings could undergo oxidation reactions, leading to various products.
Reduction: Reduction of the carbonyl group (oxo) or other functional groups may occur.
Substitution: Substituents on the rings can be replaced by other groups.
Common reagents and conditions would vary based on the specific reaction. Major products would depend on the reaction type and regioselectivity.
Scientific Research Applications
This compound’s applications span several fields:
Medicine: It might exhibit biological activity, making it a potential drug candidate. Researchers could explore its effects on specific diseases or pathways.
Chemistry: Its unique structure could inspire new synthetic methodologies or ligand design.
Industry: If scalable synthesis becomes feasible, it could find applications in materials science or agrochemicals.
Mechanism of Action
Without experimental data, we can only speculate. understanding its molecular targets and pathways would require extensive research. It might interact with enzymes, receptors, or other cellular components.
Properties
Molecular Formula |
C21H17N3O6 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O6/c1-24-15-9-13(3-5-16(15)29-11-20(24)25)22-21(26)14-10-18(30-23-14)12-2-4-17-19(8-12)28-7-6-27-17/h2-5,8-10H,6-7,11H2,1H3,(H,22,26) |
InChI Key |
SKAUVTMTUWGDRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11305710.png)
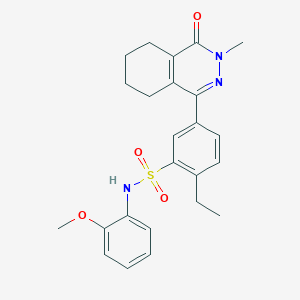
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B11305724.png)
![7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11305727.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11305735.png)
![3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11305736.png)
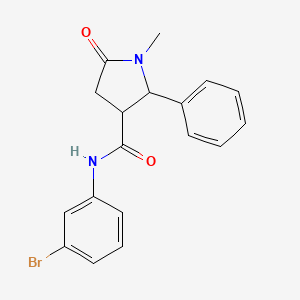

![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11305772.png)
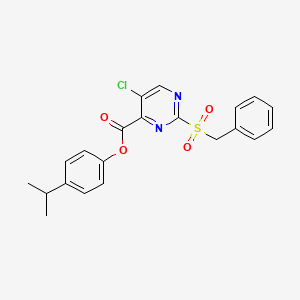
![2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11305780.png)
![4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B11305782.png)
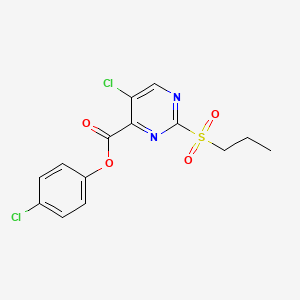
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide](/img/structure/B11305802.png)
